2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
The compound 2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative. Its key features include:
- Thiazole core: A 1,3-thiazole ring substituted at the 2-position with a sulfanyl group and at the 4-position with a carbamoylmethyl group.
- Aromatic substituents: A 2,5-dimethoxyphenyl group attached via the carbamoyl moiety and a 4-fluorophenyl group linked to the acetamide nitrogen.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c1-28-16-7-8-18(29-2)17(10-16)25-19(26)9-15-11-30-21(24-15)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-8,10-11H,9,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWIJIFIRECJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic breakdown identifies three key fragments:
- Thiazole core with a methylcarboxylic acid substituent at position 4.
- 2,5-Dimethoxyphenylcarbamoyl group for amide bond formation.
- N-(4-Fluorophenyl)acetamide-sulfanyl moiety for thioether linkage.
The convergent synthesis strategy involves independent preparation of these fragments followed by sequential coupling.
Thiazole Ring Formation
The 4-(carboxymethyl)thiazole-2-thiol intermediate is synthesized via Hantzsch thiazole synthesis :
Reaction Scheme
$$
\ce{CH3COCH2Br + NH2CSNH2 ->[EtOH][\Delta] Thiazole-2-thiol + Byproducts}
$$
Procedure
- React 2-bromoacetophenone (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux (78°C, 6 h).
- Acidify with HCl to precipitate thiazole-2-thiol.
- Oxidize the methyl ketone to carboxylic acid using KMnO4 in acidic conditions.
Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DCM | Ethanol |
| Temperature (°C) | 78 | 40 | 78 |
| Yield (%) | 68 | 45 | 68 |
Carbamoyl Group Introduction
The carboxylic acid at position 4 is converted to the carbamoyl derivative via amide coupling :
Reaction Scheme
$$
\ce{Thiazole-COOH + H2N-C6H3-(OCH3)2 ->[DCC/DMAP][CH2Cl2] Thiazole-CONH-C6H3-(OCH3)2}
$$
Procedure
- Activate 4-(carboxymethyl)thiazole-2-thiol (1.0 eq) with DCC (1.5 eq) and DMAP (0.1 eq) in dry dichloromethane.
- Add 2,5-dimethoxyaniline (1.2 eq) and stir at 25°C for 12 h.
- Purify via column chromatography (SiO2, hexane:EtOAc 3:1).
Critical Factors
- Moisture control : Reactions conducted under N2 atmosphere.
- Catalyst ratio : Excess DCC improves coupling efficiency to 82% yield.
Sulfanyl-Acetamide Moiety Attachment
The thiol group at position 2 undergoes nucleophilic substitution with bromoacetamide:
Reaction Scheme
$$
\ce{Thiazole-SH + BrCH2CONH-C6H4-F ->[Et3N][DMF] Thiazole-S-CH2CONH-C6H4-F}
$$
Procedure
- Synthesize N-(4-fluorophenyl)bromoacetamide by reacting 4-fluoroaniline (1.0 eq) with bromoacetyl bromide (1.1 eq) in THF.
- Combine thiazole intermediate (1.0 eq), bromoacetamide (1.2 eq), and Et3N (2.0 eq) in DMF at 0–5°C.
- Warm to room temperature and stir for 4 h. Isolate product via precipitation.
Yield Comparison
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et3N | DMF | 25 | 75 |
| Pyridine | CH2Cl2 | 40 | 63 |
| DBU | DMSO | 25 | 68 |
Purification and Characterization
Purification Methods
- Recrystallization : From ethanol/water (7:3) to remove polymeric byproducts.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
Analytical Data
- HPLC : Purity >98% (C18 column, MeCN:H2O 70:30).
- NMR (δ ppm) :
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under N2 and add antioxidants (e.g., BHT).
- Low Coupling Yields : Use fresh DCC and molecular sieves to absorb H2O.
- Regioselectivity : Control bromination positions via directing groups.
Alternative Synthetic Routes
Route A : One-pot assembly using prefunctionalized thiazole monomers (Yield: 58%).
Route B : Solid-phase synthesis for combinatorial libraries (Yield: 42%).
Scalability Considerations
- Solvent Recovery : Ethanol and DCM recycled via distillation.
- Catalyst Recycling : Triethylamine recovered by acid-base extraction.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazole ring.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five analogs from the evidence, highlighting key structural and functional differences:
Key Observations:
Core Heterocycles: The target compound’s thiazole ring differs from thiadiazole () and triazole () cores. The sulfanyl bridge is a common feature in all compounds, facilitating π-stacking or disulfide bond mimicry.
The 4-fluorophenyl substituent in the target compound and ’s analog may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
’s compound demonstrates antimicrobial activity, likely due to the acetamide and sulfanyl groups disrupting microbial enzymes .
Biological Activity
The compound 2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological properties. The presence of multiple functional groups, including methoxy and carbamoyl substituents, enhances its potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 473.57 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The thiazole moiety plays a crucial role in modulating these interactions. Preliminary studies suggest that it may exert antimicrobial and anticancer effects by inhibiting key enzymes or pathways associated with cell proliferation and survival.
Anticancer Properties
Research indicates that compounds with similar structural features to this thiazole derivative exhibit significant anticancer activity. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by activating the NF-κB pathway, which is crucial for cell survival and proliferation .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Jurkat |
| Compound 2 | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. The presence of electron-donating groups like methoxy enhances their efficacy against various bacterial strains. In one study, several thiazole-based compounds demonstrated comparable activity to standard antibiotics like norfloxacin .
Study on Anticancer Activity
A study published in MDPI explored the anticancer effects of various thiazole derivatives, highlighting the importance of specific substituents on the phenyl ring for enhancing cytotoxic activity against cancer cell lines such as HT29 and A-431. The findings suggested that compounds with electron-donating groups exhibited superior efficacy compared to their counterparts .
Study on Antimicrobial Effects
Another investigation focused on the synthesis and evaluation of thiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly improved the antibacterial potency of these compounds .
Q & A
Q. Advanced
- Substituent Variation: Systematically modify:
- Thiazole substituents: Replace dimethoxyphenyl with halogenated analogs to assess hydrophobic interactions .
- Sulfanyl linker: Test methylthio vs. ethylthio groups for metabolic stability .
- Biological Testing: Screen analogs against target-specific assays (e.g., kinase inhibition, antimicrobial activity) and compare with parent compound .
What computational methods are effective for predicting this compound’s biological targets?
Q. Advanced
- Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., EGFR or COX-2) based on crystallographic data from PDB .
- QSAR Modeling: Develop regression models correlating substituent electronegativity with cytotoxicity .
- MD Simulations: Assess binding stability over 100-ns trajectories using GROMACS .
What experimental approaches are suitable for investigating its pharmacokinetic properties?
Q. Advanced
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis .
- In Vivo: Administer to rodent models and measure plasma half-life (t₁/₂) and bioavailability .
How can researchers address low synthetic yields in the final coupling step?
Q. Basic
- Optimize Stoichiometry: Increase equivalents of chloroacetamide (1.5–2.0 eq) to drive the reaction .
- Catalyst Screening: Test alternative bases (e.g., DBU instead of TEA) .
- Solvent Switch: Use polar aprotic solvents like acetonitrile to enhance nucleophilicity .
What are the potential mechanisms underlying its reported anticancer activity?
Advanced
Hypothesized pathways include:
- Apoptosis Induction: Measure caspase-3/7 activation in treated cancer cells .
- Kinase Inhibition: Screen against a kinase panel (e.g., CDK2, Aurora A) using competitive binding assays .
- ROS Generation: Quantify intracellular ROS levels with fluorescent probes (e.g., DCFH-DA) .
How should researchers design stability studies under varying pH and temperature conditions?
Q. Advanced
- Forced Degradation: Expose the compound to:
- Analytical Monitoring: Track degradation products via UPLC-MS and identify major impurities .
What spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?
Q. Basic
- In Situ IR: Monitor carbonyl (1700–1750 cm⁻¹) and thiol (2550–2600 cm⁻¹) groups during reactions .
- LC-MS: Capture transient intermediates (e.g., carbodiimide-activated species) .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
- Silencing Studies: Use siRNA knockdown of putative targets (e.g., EGFR) and assess compound efficacy loss .
What are the best practices for scaling up synthesis without compromising purity?
Q. Advanced
- Process Optimization:
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
